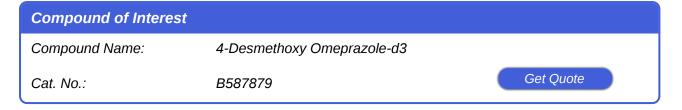


The Impurity Profile of 4-Desmethoxy Omeprazole-d3 in Esomeprazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of **4-Desmethoxy Omeprazole-d3** in esomeprazole. Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. **4-Desmethoxy Omeprazole**, also known as Esomeprazole Impurity B, is a known potential impurity.[1][2] This guide focuses on its deuterated analogue, **4-Desmethoxy Omeprazole-d3**, providing insights into its identification, characterization, and analytical control strategies.

Introduction to 4-Desmethoxy Omeprazole-d3

4-Desmethoxy Omeprazole-d3 is the deuterium-labeled version of 4-Desmethoxy Omeprazole.[3] Deuterated compounds are frequently used as internal standards in analytical chemistry for their ability to be distinguished from their non-deuterated counterparts by mass spectrometry, allowing for more accurate quantification. The presence of 4-Desmethoxy Omeprazole as an impurity in esomeprazole preparations is documented.[1][4] While specific data on the prevalence and formation of the d3 variant is not extensively available in public literature, its analysis and control would follow similar principles to the non-deuterated form.

Chemical Information:



| Compound | CAS Number | Molecular Formula | Molecular Weight |
|-------------------------------|-----------------|-------------------|------------------|
| 4-Desmethoxy Omeprazole | 110374-16-8[1] | C16H17N3O2S[1] | 315.39 g/mol [5] |
| 4-Desmethoxy Omeprazole-d3 | 1794759-05-9[3] | C16H14D3N3O2S | 318.41 g/mol |

Analytical Methodologies for Impurity Profiling

The primary technique for the separation and quantification of impurities in esomeprazole is High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry detectors.[6][7][8][9]

Chromatographic Methods

Several studies have developed robust HPLC and UPLC methods for the separation of esomeprazole from its related substances. These methods are typically stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products and process impurities.[8][9]

Table 1: Exemplary Chromatographic Conditions for Esomeprazole Impurity Analysis



| Parameter | Method 1 (UPLC)[8] | Method 2 (HPLC)[7] | Method 3 (HPLC)[6] |
|--------------------|--|--|--|
| Column | Acquity BEH C18, 50mm x 2.1mm, 1.7μm | X-terra RP8, 150mm x 4.6mm, 3.5μm | Octadecylsilane, 250mm x 4.6mm, 5µm |
| Mobile Phase A | 0.04M Glycine buffer (pH 9.0) | 0.08M Glycine buffer (pH 9.0) | 50mM Ammonium acetate buffer (pH 5.0): Acetonitrile: Water (10:10:80 v/v) |
| Mobile Phase B | Acetonitrile: Water (90:10 v/v) | Acetonitrile and Methanol (85:15 v/v) | Acetonitrile: Water (80:20 v/v) |
| Gradient Elution | Yes | Yes | Yes |
| Flow Rate | 0.21 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 305 nm | 305 nm | 302 nm |
| Column Temperature | Not specified | 30°C | Not specified |

These methods demonstrate the use of reversed-phase chromatography with C8 or C18 columns and buffered mobile phases at neutral to alkaline pH to achieve optimal separation. The use of a gradient elution is common to resolve a wide range of impurities with different polarities.

Spectroscopic Characterization

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the identification and structural elucidation of impurities.

- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, aiding in its identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine
 the precise chemical structure of the impurity once it has been isolated.



Experimental Protocols

The following sections outline generalized experimental protocols for the analysis of **4-Desmethoxy Omeprazole-d3** in esomeprazole, based on established methods for related impurities.

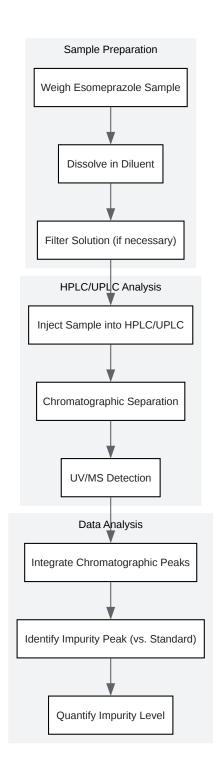
Sample Preparation

- Standard Solution: Accurately weigh a reference standard of 4-Desmethoxy Omeprazoled3 and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase) to a known concentration.
- Sample Solution: Accurately weigh the esomeprazole drug substance or product and dissolve it in the same diluent to a specified concentration.
- Spiked Sample Solution: Prepare a sample solution of esomeprazole and spike it with a
 known amount of the 4-Desmethoxy Omeprazole-d3 standard solution to verify the
 method's ability to detect and quantify the impurity.

Chromatographic Analysis Workflow

The following diagram illustrates a typical workflow for the chromatographic analysis of impurities.





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Caption: Workflow for HPLC/UPLC Analysis of Impurities.

Forced Degradation Studies



Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[8][9] Esomeprazole is known to be sensitive to acidic conditions, oxidation, and photolysis.[7][8]

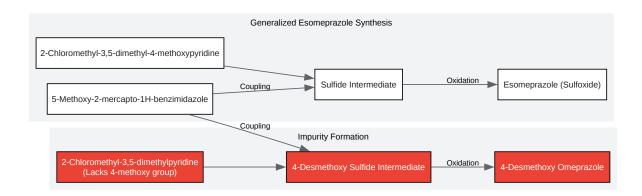
Table 2: Typical Forced Degradation Conditions for Esomeprazole

| Stress Condition | Reagent/Condition | Duration |
|------------------------|----------------------------------|------------------------------|
| Acid Hydrolysis | 0.1 N HCI | 2 hours at 60°C |
| Base Hydrolysis | 0.1 N NaOH | 2 hours at 60°C[7] |
| Oxidative Degradation | 3% H ₂ O ₂ | 24 hours at room temperature |
| Thermal Degradation | 105°C | 48 hours |
| Photolytic Degradation | UV light (254 nm) | 24 hours |

Formation and Control

Impurities in a drug substance can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. The formation of 4-Desmethoxy Omeprazole would likely arise from the use of starting materials lacking the methoxy group at the 4-position of the pyridine ring during the synthesis of the esomeprazole molecule.

The general synthetic pathway of omeprazole involves the coupling of a benzimidazole moiety with a substituted pyridine moiety, followed by oxidation of the resulting sulfide to the sulfoxide. [10]





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Caption: Potential Formation Pathway of 4-Desmethoxy Omeprazole.

Control of this impurity is achieved through stringent quality control of starting materials and intermediates, as well as optimization of the synthetic process to minimize the formation of byproducts.

Conclusion

The analysis and control of **4-Desmethoxy Omeprazole-d3** in esomeprazole are critical for ensuring the quality and safety of the drug product. While specific literature on the deuterated impurity is scarce, the well-established analytical methodologies for esomeprazole and its non-deuterated impurities provide a solid foundation for its profiling. Robust, stability-indicating HPLC and UPLC methods, coupled with spectroscopic techniques for identification, are the cornerstone of an effective control strategy. A thorough understanding of the potential formation pathways allows for the implementation of appropriate controls throughout the manufacturing process. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for addressing the challenge of this specific impurity.

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